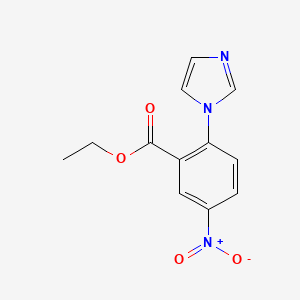

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an ethyl ester group, an imidazole ring, and a nitro group attached to a benzene ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate typically involves the condensation of an appropriate benzaldehyde derivative with an imidazole derivative under specific reaction conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yield. For example, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can be used to produce imidazole derivatives on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects .

Comparaison Avec Des Composés Similaires

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate can be compared with other imidazole derivatives, such as:

Clemizole: An antihistaminic agent.

Etonitazene: An analgesic.

Omeprazole: An antiulcer agent.

Metronidazole: An antibacterial and antiprotozoal agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Activité Biologique

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate is a compound belonging to the nitroimidazole class, which has garnered attention for its biological activity, particularly in antimicrobial and antiparasitic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the functionalization of imidazole derivatives. The presence of both the nitro group and the imidazole ring is crucial for its biological activity. The nitro group is essential for the compound's ability to form reactive intermediates upon reduction, which are responsible for its antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nitroreductase Activation : The nitro group is reduced by nitroreductase enzymes in anaerobic bacteria and protozoa, leading to the formation of reactive species that bind to macromolecules within the pathogens, disrupting their function and ultimately leading to cell death .

- DNA Interaction : Similar to other nitroimidazoles, this compound may inhibit nucleic acid synthesis by forming covalent bonds with DNA, which can lead to mutagenic effects in susceptible organisms .

- Free Radical Generation : The reduction of the nitro group generates free radicals that can damage cellular components, contributing to the antimicrobial effects observed in vitro and in vivo .

Antimicrobial Efficacy

Numerous studies have documented the antimicrobial activity of this compound against a range of pathogens:

- Bacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

- Antifungal Properties : In addition to antibacterial effects, this compound has demonstrated antifungal activity against various strains, including Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antifungal agent .

- Antiparasitic Activity : The compound has also been evaluated for activity against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia, showcasing promising results in inhibiting their growth .

Case Studies and Research Findings

Several key studies highlight the efficacy and potential applications of this compound:

Propriétés

IUPAC Name |

ethyl 2-imidazol-1-yl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(15(17)18)3-4-11(10)14-6-5-13-8-14/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBRGPLOGKWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.